molecular formula C20H14BrN3O3S B12712059 Thiourea, N-(2-benzoyl-4-nitrophenyl)-N'-(4-bromophenyl)- CAS No. 111044-13-4

Thiourea, N-(2-benzoyl-4-nitrophenyl)-N'-(4-bromophenyl)-

Cat. No.: B12712059
CAS No.: 111044-13-4
M. Wt: 456.3 g/mol
InChI Key: QHVKTRHQKRBFJB-UHFFFAOYSA-N
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Description

Thiourea, N-(2-benzoyl-4-nitrophenyl)-N’-(4-bromophenyl)- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, features a unique combination of functional groups, including a benzoyl group, a nitro group, and a bromophenyl group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(2-benzoyl-4-nitrophenyl)-N’-(4-bromophenyl)- typically involves multi-step organic reactions. One common method includes the reaction of 2-benzoyl-4-nitroaniline with 4-bromophenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the formation of the thiourea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(2-benzoyl-4-nitrophenyl)-N’-(4-bromophenyl)- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to form sulfonyl derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Palladium-catalyzed cross-coupling reactions can facilitate the substitution of the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the bromine atom could result in various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Thiourea, N-(2-benzoyl-4-nitrophenyl)-N’-(4-bromophenyl)- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of functional groups such as the nitro and bromophenyl groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Thiourea, N-(2-benzoyl-4-nitrophenyl)-N’-(4-chlorophenyl)-
  • Thiourea, N-(2-benzoyl-4-nitrophenyl)-N’-(4-fluorophenyl)-
  • Thiourea, N-(2-benzoyl-4-nitrophenyl)-N’-(4-methylphenyl)-

Uniqueness

Thiourea, N-(2-benzoyl-4-nitrophenyl)-N’-(4-bromophenyl)- is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with other molecules. This uniqueness can be leveraged in designing specific reactions and applications.

Properties

CAS No.

111044-13-4

Molecular Formula

C20H14BrN3O3S

Molecular Weight

456.3 g/mol

IUPAC Name

1-(2-benzoyl-4-nitrophenyl)-3-(4-bromophenyl)thiourea

InChI

InChI=1S/C20H14BrN3O3S/c21-14-6-8-15(9-7-14)22-20(28)23-18-11-10-16(24(26)27)12-17(18)19(25)13-4-2-1-3-5-13/h1-12H,(H2,22,23,28)

InChI Key

QHVKTRHQKRBFJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=S)NC3=CC=C(C=C3)Br

Origin of Product

United States

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